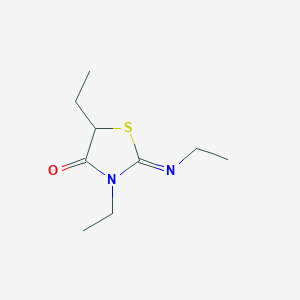
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone typically involves the reaction of ethyl isothiocyanate with appropriate precursors under controlled conditions. One common method involves the insertion of ethyl isothiocyanate into tungsten hexachloride, followed by partial hydrolysis and thermal Dimroth rearrangement . The reaction conditions often include the use of saturated aqueous sodium carbonate solution and controlled heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and antifungal activities.
作用機序
The mechanism of action of 3,5-diethyl-2-(ethylimino)-4-Thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
- 4-ethyl-5-ethylimino-[1,2,4]-dithiazolidin-3-trithione
- 2,4-diethyl-[1,2,4]-dithiazolidin-3,5-dithione
- 2,4-diethyl-3-thioxo-[1,2,4]-dithiazolidin-5-on
Uniqueness
3,5-diethyl-2-(ethylimino)-4-Thiazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC名 |
3,5-diethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-8(12)11(6-3)9(13-7)10-5-2/h7H,4-6H2,1-3H3 |
InChIキー |
DHBXMOQXBKOXJT-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(=NCC)S1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















